

Application Note: UHPLC-MS/MS Analysis of Desacetylcefotaxime in Human Plasma

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Compound Focus: Desacetylcefotaxime

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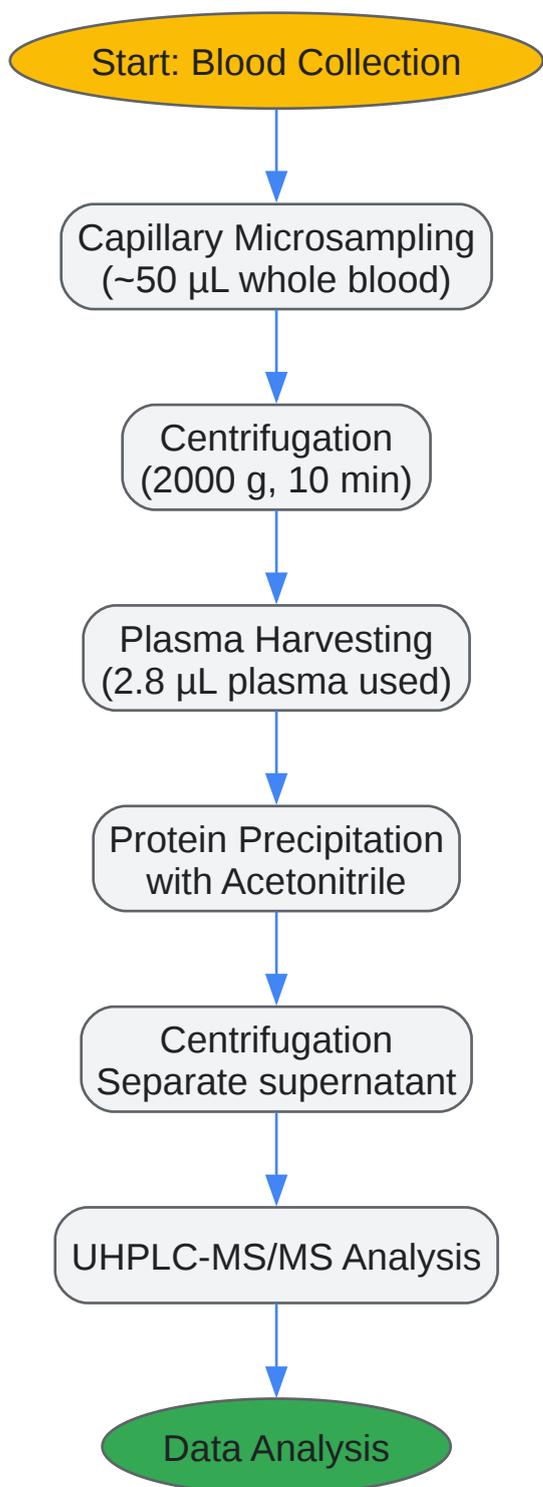
1. Introduction

Cefotaxime is a third-generation cephalosporin antibiotic commonly used to treat severe infections in critically ill patients, including children [1]. Upon administration, a significant portion (approximately 50-60%) is metabolized in the liver to **desacetylcefotaxime**, a pharmacologically active metabolite with reduced, though still relevant, antimicrobial activity [2] [1]. Therapeutic Drug Monitoring (TDM) is crucial in vulnerable populations like critically ill children, as critical illness can dramatically alter antibiotic pharmacokinetics, leading to ineffective drug exposure and potential treatment failure [2] [1].

The ethical and physiological challenges of drawing large, frequent blood samples from children have historically been a barrier to conducting rich pharmacokinetic studies. The development of **capillary microsampling** techniques, coupled with highly sensitive bioanalytical methods like UHPLC-MS/MS, now enables the collection of very small blood volumes (e.g., 2.8 μ L of plasma) for accurate pharmacokinetic profiling, making such studies feasible and ethical [2] [3].

2. Experimental Workflow

The following diagram outlines the complete workflow for sample collection, preparation, and analysis.



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3. Materials and Methods

3.1. Sample Preparation (Protein Precipitation)

- **Plasma Volume:** A minimal volume of **2.8 μ L** of plasma is required per analysis [2] [3].
- **Precipitation Solvent:** Add a suitable volume of **acetonitrile** to the plasma sample to precipitate proteins [2]. The sample is then vortexed and centrifuged to separate the precipitated proteins.
- **Internal Standard:** The method uses **deuterated cefotaxime (cefotaxime-d)** as an internal standard to correct for variability in sample preparation and instrument response [2].

3.2. UHPLC Conditions The chromatographic separation is critical for resolving the analyte from matrix interferences.

- **Column:** **Kinetex C8** (100 mm \times 2.1 mm) [2] [3].
- **Mobile Phase:** A gradient elution is used, consisting of:
 - **Mobile Phase A: Ammonium acetate** in water [2].
 - **Mobile Phase B: Acetonitrile** [2].
- **Detection:** The analytes are detected using a triple quadrupole mass spectrometer.

3.3. MS/MS Conditions Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

- **Ionization Source:** **Electrospray Ionization (ESI)** operated in **positive ion mode** [2] [4].
- **MS Mode:** Multiple Reaction Monitoring (MRM) [2].
- **Ion Transitions:** The specific mass transitions (precursor ion \rightarrow product ion) for each compound are monitored for quantification.

Method Validation and Analytical Parameters

The following tables summarize the key parameters for the quantitative analysis of cefotaxime and its metabolite, **desacetylcefotaxime**.

Table 1: MS/MS Parameters and Analytical Performance

Parameter	Cefotaxime	Desacetylcefotaxime
Calibration Range	0.5 - 500 mg/L [2]	0.2 - 10 mg/L [2]
Precision (RSD)	Within \pm 7.3% [2]	Within \pm 9.5% [2]
Accuracy	Within \pm 5% [2]	Within \pm 3.5% [2]

Parameter	Cefotaxime	Desacetylcefotaxime
Internal Standard	Deuterated cefotaxime (Cefotaxime-d) [2]	Deuterated cefotaxime (Cefotaxime-d) [2]

Table 2: Clinical Pharmacokinetic Application & Dosing Context

Aspect	Details
Pharmacokinetic/Pharmacodynamic (PK/PD) Target	100% $fT>MIC$ (Time above Minimum Inhibitory Concentration) for critically ill patients [1].
Relevant MIC Breakpoint	1 mg/L for susceptible pathogens [1].
Dosing Challenge	Standard dosing (50 mg/kg q6h) may be insufficient to achieve PK/PD targets in all critically ill children, especially those with normal renal function and lower body weight [1].
Proposed Dosing Strategy	Use of extended or continuous infusion regimens is recommended to optimize target attainment [1].

Discussion and Clinical Application

This validated UHPLC-MS/MS method is specifically designed for capillary microsampling, requiring only **2.8 µL of plasma**, which is ethically and practically suitable for pharmacokinetic studies in critically ill children [2]. The method has been successfully applied to quantify cefotaxime and **desacetylcefotaxime** in samples collected from critically ill pediatric patients, demonstrating its real-world utility [2] [1].

An external validation confirmed that drug concentrations measured from capillary microsamples (finger or heel prick) strongly correlate with those from conventional venous or arterial sampling, establishing skin-prick sampling as a viable method for data-rich pharmacokinetic studies [1]. The findings from such studies highlight that standard intermittent dosing often fails to achieve optimal drug exposure in critically ill children, supporting the need for personalized dosing strategies like **extended or continuous infusions** to improve patient outcomes [1].

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